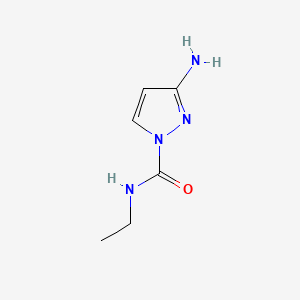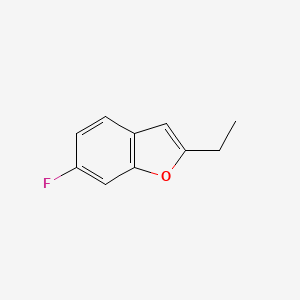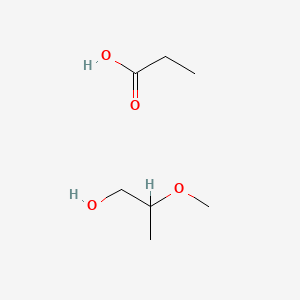
Fmoc-L-フェニルアラニン
説明
Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . It is a class of short aromatic peptides featuring eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Synthesis Analysis
Fmoc-L-phenylalanine can be synthesized using commercially available L-phenylalanine as the starting material . A study aimed to introduce a new dipeptide hydrogel scaffold, Fmoc-phenylalanine-valine (Fmoc-FV), for 3D culture of various cells . The peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures .
Molecular Structure Analysis
The molecular formula of Fmoc-L-phenylalanine is C24H21NO4 . The structure of Fmoc-L-phenylalanine is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies .
Chemical Reactions Analysis
The self-assembly of Fmoc-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-L-phenylalanine are influenced by various factors such as the Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .
科学的研究の応用
- 用途:
- Fmoc-F ハイドロゲル: Fmoc-L-フェニルアラニンから誘導された別の低分子ハイドロゲル化剤であるFmoc-Fは、抗菌活性を示します。 これは、in vitroとマウスの皮膚創傷感染の両方で細菌負荷を減少させます .
- 設計とメカニズム: Fmoc-フェニルアラニンナノファイバーハイドロゲルは、自己組織化によって水性媒体中で製造できます。 これらの超分子ナノ構造は、生体機能性を有しています .
- pH調節: 研究者は、ゼータ電位を変更し、殺菌作用を向上させ、アミロイド様特性を低減し、蛍光と熱可逆性を導入するために、pH調節剤を検討してきました .
ペプチドハイドロゲルと組織工学
抗菌活性
ナノファイバーハイドロゲル
作用機序
Target of Action
Fmoc-L-phenylalanine, also known as Fmoc-Phe-OH, primarily targets bacterial cells, specifically Gram-positive bacteria . The compound’s antibacterial activity is due to its interaction with the bacterial cell membrane .
Mode of Action
Fmoc-L-phenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-l-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids (Fmoc-AA) have also shown antibacterial effects that are linearly correlated with their surfactant properties .
Pharmacokinetics
The pharmacokinetic profile of Fmoc-L-phenylalanine reveals that it has an oral bioavailability of 65±18% . This study also revealed that Fmoc-L-phenylalanine has a suitable pharmacokinetic profile .
Result of Action
The result of Fmoc-L-phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . The mechanistic investigation suggests that Fmoc-L-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .
Action Environment
The action of Fmoc-L-phenylalanine is influenced by several environmental factors. Hydrogel formation depends on the participating molecules, solvent type, pH of solvent, temperature, and other variables . Phenylalanine is a hydrophobic amino acid and the addition of an Fmoc group further enhances the hydrophobicity of it, resulting in low water solubility .
Safety and Hazards
将来の方向性
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . Therefore, future research could focus on improving the release mechanism to enhance its antibacterial activity.
生化学分析
Cellular Effects
Fmoc-L-phenylalanine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Fmoc-L-phenylalanine can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This inhibition can lead to a decrease in bacterial cell population and biofilm stability.
Molecular Mechanism
At the molecular level, Fmoc-L-phenylalanine exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For instance, Fmoc-L-phenylalanine has been shown to reduce glutathione levels in bacterial cells, leading to oxidative stress and cell death . Additionally, the compound can disrupt membrane integrity and permeability, further contributing to its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Fmoc-L-phenylalanine can maintain its antibacterial activity over extended periods, both in vitro and in vivo . Its effectiveness may decrease over time due to degradation or changes in environmental conditions.
Dosage Effects in Animal Models
The effects of Fmoc-L-phenylalanine can vary with different dosages in animal models. At low concentrations, the compound can inhibit bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to cell death . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxic or adverse effects.
Metabolic Pathways
Fmoc-L-phenylalanine is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, the compound can be incorporated into peptides through the action of peptide synthetases. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Fmoc-L-phenylalanine within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, Fmoc-L-phenylalanine can form hydrogels, which can be used for drug delivery applications . These hydrogels can enhance the compound’s stability and controlled release.
Subcellular Localization
Fmoc-L-phenylalanine’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for optimizing its use in various applications, including drug delivery and antibacterial treatments .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)